Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15784330
InChI: InChI=1S/C11H15NO2.ClH/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H
SMILES:
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.70 g/mol

Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride

CAS No.:

Cat. No.: VC15784330

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.70 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride -

Specification

Molecular Formula C11H16ClNO2
Molecular Weight 229.70 g/mol
IUPAC Name methyl 4-(1-aminopropan-2-yl)benzoate;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H
Standard InChI Key XJMUTFACUDUBOK-UHFFFAOYSA-N
Canonical SMILES CC(CN)C1=CC=C(C=C1)C(=O)OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoate core esterified with a methyl group at the para position, substituted with a 1-aminopropan-2-yl side chain. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key structural identifiers include:

  • IUPAC Name: methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride

  • SMILES: CC(CN)C1=CC=C(C=C1)C(=O)OC.Cl\text{CC(CN)C1=CC=C(C=C1)C(=O)OC.Cl}

  • InChIKey: XJMUTFACUDUBOK-UHFFFAOYSA-N\text{XJMUTFACUDUBOK-UHFFFAOYSA-N} .

Synthesis and Optimization

Primary Synthetic Route

The synthesis involves two stages:

  • Esterification: 4-(1-aminopropan-2-yl)benzoic acid reacts with methanol under acidic catalysis (e.g., HCl) to form the methyl ester .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, with reaction conditions (pH 4–9, 5–10°C) critical for minimizing side products .

Process Enhancements

A patent (US7265238B2) details optimized extraction using methylene chloride and pH adjustments (9–12) to isolate the product in >85% yield . Recent advancements explore enzymatic catalysis for enantioselective synthesis, though scalability remains a challenge .

Applications in Medicinal Chemistry

Biological Activity

Preliminary studies highlight its interaction with neurotransmitter transporters and ion channels. In rodent models, derivatives exhibit anticonvulsant efficacy (ED50_{50} = 45–48 mg/kg) comparable to valproic acid, though toxicity profiles require further refinement .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey FeaturesApplications
Methyl 3-(1-amino-2-hydroxyethyl)benzoateC10H14ClNO3\text{C}_{10}\text{H}_{14}\text{ClNO}_3Hydroxyl group enhances solubilityPersonal care formulations
Methyl 4-(2-aminoethanol)benzoateC11H15NO3\text{C}_{11}\text{H}_{15}\text{NO}_3Ethanolamine backboneSurfactant synthesis
Methyl 4-(1-aminopropan-2-yl)benzoate HClC11H16ClNO2\text{C}_{11}\text{H}_{16}\text{ClNO}_2Propan-2-yl chain improves membrane permeabilityDrug development

Its propan-2-yl side chain confers distinct steric and electronic properties, enhancing bioavailability compared to analogs .

Research Frontiers and Challenges

Mechanistic Studies

Ongoing work explores its inhibition of lysosomal phospholipase A2 (PLA2G15), linked to drug-induced phospholipidosis—a critical toxicity concern . Structural modifications to reduce off-target effects while retaining efficacy are under investigation .

Derivative Development

Hybrid molecules combining its core with fragments from safinamide (an anticonvulsant) show promise in preclinical models, though clinical translation requires optimization of pharmacokinetic parameters .

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